molecular formula C14H13NO3 B7865817 4-Amino-3-(benzyloxy)benzoic acid

4-Amino-3-(benzyloxy)benzoic acid

Cat. No.: B7865817
M. Wt: 243.26 g/mol
InChI Key: PWBOPGGFQRJTMA-UHFFFAOYSA-N
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Description

4-Amino-3-(benzyloxy)benzoic acid is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of an amino group at the 4-position and a benzyloxy group at the 3-position on a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-(benzyloxy)benzoic acid can be synthesized from benzyl alcohol through a series of chemical reactions. One common method involves the nitration of 3-(benzyloxy)benzoic acid to form 3-(benzyloxy)-4-nitrobenzoic acid, followed by reduction to yield this compound . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(benzyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to amino groups.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently employed.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-(benzyloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3-(benzyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyloxy group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid:

    3-Aminobenzoic acid: Similar to 4-amino-3-(benzyloxy)benzoic acid but with the amino group at the 3-position.

    4-Nitrobenzoic acid: A precursor in the synthesis of this compound, containing a nitro group instead of an amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and a benzyloxy group on the benzoic acid core. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

4-amino-3-phenylmethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBOPGGFQRJTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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